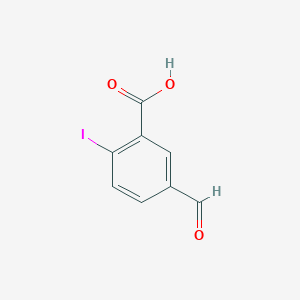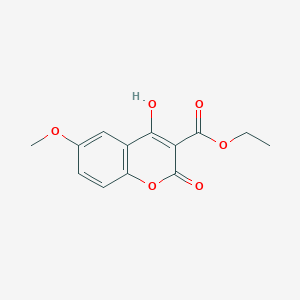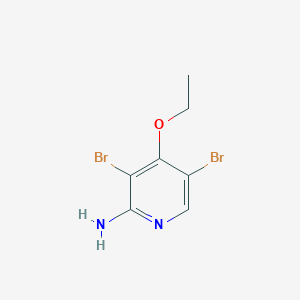
3,5-Dibromo-4-ethoxypyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-4-ethoxypyridin-2-amine is a heterocyclic organic compound with the molecular formula C7H8Br2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of bromine atoms and an ethoxy group on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-ethoxypyridin-2-amine typically involves the bromination of 4-ethoxypyridin-2-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the pyridine ring. Common reagents used for bromination include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-4-ethoxypyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 3,5-dibromo-4-aminopyridine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation: Formation of 3,5-dibromo-4-formylpyridine or 3,5-dibromo-4-carboxypyridine.
Reduction: Formation of 3,5-dibromo-4-aminopyridine.
Aplicaciones Científicas De Investigación
3,5-Dibromo-4-ethoxypyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-4-ethoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and ethoxy group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromo-4-aminopyridine: Similar structure but lacks the ethoxy group.
3,5-Dibromo-4-methoxypyridine: Similar structure with a methoxy group instead of an ethoxy group.
3,5-Dibromo-2-aminopyridine: Bromine atoms at the same positions but with an amino group at the 2 position.
Uniqueness
3,5-Dibromo-4-ethoxypyridin-2-amine is unique due to the presence of both bromine atoms and an ethoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to its analogs. The ethoxy group can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C7H8Br2N2O |
|---|---|
Peso molecular |
295.96 g/mol |
Nombre IUPAC |
3,5-dibromo-4-ethoxypyridin-2-amine |
InChI |
InChI=1S/C7H8Br2N2O/c1-2-12-6-4(8)3-11-7(10)5(6)9/h3H,2H2,1H3,(H2,10,11) |
Clave InChI |
MNZUBZBQOVZQSW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=NC=C1Br)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13033215.png)
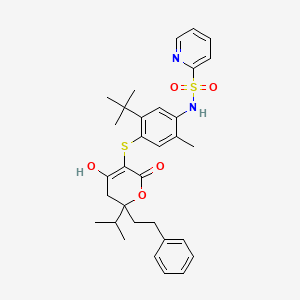
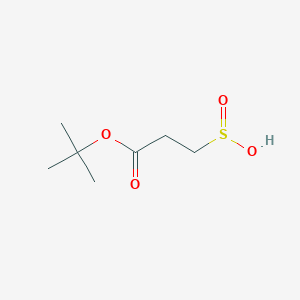
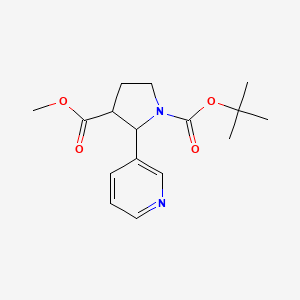
![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13033234.png)

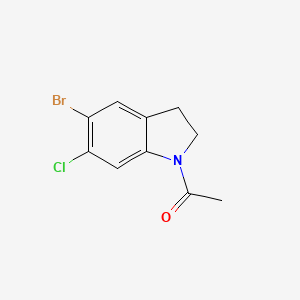
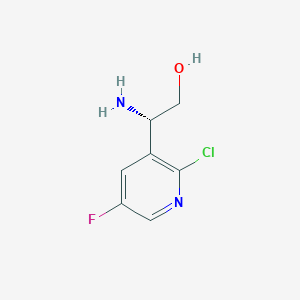
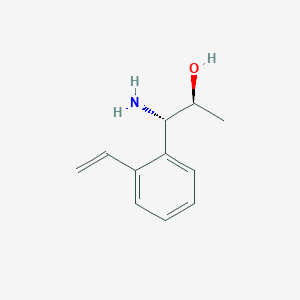
![2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13033262.png)
![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B13033273.png)
![Rel-tert-butyl ((1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B13033282.png)
